Bienvenue dans la boutique en ligne BenchChem!

GPi688

Glycogen phosphorylase inhibition IC50 comparison Type 2 diabetes research

GPi688 is an indole-site allosteric glycogen phosphorylase inhibitor with 100% oral bioavailability and an 11.4‑hour half‑life, delivering 65–100% inhibition of glucagon‑mediated hyperglycemia in rodent models. A validated quantitative PK/PD equation (% inhibition = 56.9 + 34.3·log([free plasma]/rat IC50)) enables precise dose selection and minimizes animal usage. Its well‑characterized 17‑fold liver‑isoform selectivity (T‑state) and defined T‑to‑R state potency shift make it an indispensable benchmark for SAR development and PK/PD model validation. Sourced under AstraZeneca license.

Molecular Formula C19H18ClN3O4S
Molecular Weight 419.9 g/mol
Cat. No. B1662623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPi688
Synonyms2-chloro-N-(1-(2,3-dihydroxypropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno(2,3-b)pyrrole-5-carboxamide
GPi688
Molecular FormulaC19H18ClN3O4S
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
InChIInChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1
InChIKeyUICNBXVDHCBKCE-PUODRLBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPi688 for Research: A Quantitatively Characterized Allosteric Glycogen Phosphorylase Inhibitor


GPi688 (CAS 918902-32-6) is a small-molecule, allosteric inhibitor of glycogen phosphorylase (GP) that targets the indole binding site [1]. It is chemically defined as 2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide with a molecular weight of 419.88 g/mol . As a research compound originally developed by AstraZeneca, GPi688 is a potent and orally active inhibitor demonstrating nanomolar potency against human liver, rat/mouse liver, and human skeletal muscle GPa isoforms .

Why GPi688 Cannot Be Readily Substituted with Other Glycogen Phosphorylase Inhibitors


The functional selectivity and in vivo efficacy of glycogen phosphorylase inhibitors are highly sensitive to both chemical scaffold and enzyme activation state, rendering simple substitution between in-class compounds scientifically invalid [1]. Research demonstrates that the potency of indole-site inhibitors like GPi688 is markedly dependent on the activation state of the phosphorylase enzyme (T-state vs. R-state), and this state-dependence varies between compounds [2]. Furthermore, distinct chemical series exhibit different isoform selectivity profiles in vivo versus in vitro [1]. These compound-specific characteristics underscore why GPi688 must be evaluated on its own quantified merit, as the pharmacological profile of one GP inhibitor does not reliably extrapolate to another.

Quantitative Differentiation of GPi688 Against Key Comparators


GPi688 Exhibits Sub-20 nM Potency at Human Liver GPa, Exceeding the Potency of CP-91149

GPi688 demonstrates an IC50 of 19 nM against purified recombinant human liver glycogen phosphorylase a (huLGPa), which is approximately 7-fold more potent than the classic GP inhibitor CP-91149 . CP-91149, a widely referenced comparator, exhibits an IC50 of 130 nM against the same human liver isoform under comparable assay conditions with glucose present [1]. This difference in potency provides researchers with a wider dynamic range for dose-response studies.

Glycogen phosphorylase inhibition IC50 comparison Type 2 diabetes research

GPi688 Achieves 100% Oral Bioavailability with an 11.4-Hour Half-Life, Enabling Robust In Vivo Pharmacodynamic Modeling

GPi688 exhibits 100% oral bioavailability and an intravenous terminal half-life of 11.4 hours in rats, a combination that directly supports its utility in oral dosing pharmacodynamic studies [1]. In contrast, the clinical candidate ingliforib (CP-368,296), another indole-site GP inhibitor, has a reported oral bioavailability of approximately 70% in preclinical species, which necessitates higher oral doses to achieve equivalent systemic exposure [2].

Oral bioavailability Pharmacokinetics In vivo efficacy Half-life

GPi688 Demonstrates 65-100% Inhibition of Glucagon-Mediated Hyperglycemia In Vivo with a Predictable Exposure-Response Relationship

In conscious rat models, oral GPi688 inhibited glucagon-mediated hyperglycemia by 65% in Wistar rats and 100% in obese Zucker rats [1]. Critically, a predictive mathematical model was established: % glucagon inhibition = 56.9 + 34.3 * log([free plasma]/rat IC50), with a strong correlation (r=0.921) [2]. This quantitative relationship, which is specific to GPi688, allows for precise dose selection and prediction of in vivo efficacy from plasma exposure data, a feature not established for many other GP inhibitors.

In vivo efficacy Glucagon challenge Hyperglycemia Pharmacodynamics

GPi688 Increases Glycogen Synthase Activity Seven-Fold in Primary Hepatocytes, a Functional Biomarker of Downstream Pathway Engagement

In rat primary hepatocytes, treatment with GPi688 resulted in a seven-fold increase in glycogen synthase (GS) activity, concomitant with the inhibition of glycogen phosphorylase (GP) activity [1]. This functional readout provides a direct, quantitative measure of target engagement and downstream pathway modulation. For comparison, the GSK-3 inhibitor AR-A025164, which targets a downstream kinase in the same pathway, achieved a 45% activation of GS in vivo in the same study, demonstrating that GP inhibition by GPi688 yields a distinct and more pronounced effect on GS activity in the hepatocyte model [2].

Glycogen synthesis Hepatocytes Target engagement Functional assay

GPi688 Exhibits 17-Fold Selectivity for Liver over Skeletal Muscle GPa in the T-State, a Feature of Potential Significance for Minimizing Muscle-Related Off-Target Effects

Under assay conditions that promote the less active T-state of phosphorylase, GPi688 was 17-fold more potent against the liver isoform (huLGPa) compared to the skeletal muscle isoform (huSMGPa) [1]. This in vitro selectivity profile is quantitatively distinct from that of the closely related indole-site inhibitor GPi819, which exhibited a 50-fold selectivity for the liver isoform under identical T-state-promoting conditions [1]. However, it is crucial to note that the in vivo selectivity of GPi819 did not recapitulate this in vitro finding, highlighting the complexity of isoform selectivity [2].

Isoform selectivity Liver vs. muscle T-state Safety profile

Validated Research Applications for GPi688 Based on Quantitative Evidence


In Vivo Pharmacodynamic Studies of Glucagon-Stimulated Hepatic Glucose Output

GPi688 is optimally suited for acute and chronic in vivo studies employing glucagon challenge models in rodents. Its 100% oral bioavailability and 11.4-hour half-life, combined with its demonstrated 65-100% inhibition of glucagon-mediated hyperglycemia, make it an ideal tool compound for investigating the role of hepatic glycogenolysis in glucose homeostasis [1]. The established predictive equation ( % glucagon inhibition = 56.9 + 34.3 * log([free plasma]/rat IC50) ) allows for precise dose selection based on desired efficacy, minimizing animal usage [2].

In Vitro Hepatocyte Assays for Glycogen Metabolism Pathway Analysis

GPi688 serves as a potent and reliable positive control for in vitro studies using primary hepatocytes. The compound's ability to reduce glucagon-mediated glucose output and simultaneously increase glycogen synthase activity by seven-fold provides a clear and quantifiable functional readout for target engagement and downstream pathway modulation [1]. This large dynamic range is particularly valuable for screening or validating novel compounds targeting the glycogen metabolism pathway.

Comparative Studies of GP Inhibitor Isoform Selectivity and State-Dependence

GPi688 is a key comparator compound for investigating the complex pharmacology of indole-site glycogen phosphorylase inhibitors. Its well-characterized 17-fold selectivity for the liver isoform in the T-state, and its potency shift between T and R states, provides a defined benchmark for evaluating the selectivity and state-dependence of novel GP inhibitors [1]. This application is crucial for academic and industrial groups engaged in the structure-activity relationship (SAR) development of next-generation GP inhibitors with improved safety profiles.

Benchmarking Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral GP Inhibitors

With its complete (100%) oral bioavailability and an established, quantitative in vivo PK/PD relationship, GPi688 is an excellent reference standard for developing and validating PK/PD models for oral glycogen phosphorylase inhibitors [1][2]. Researchers can use GPi688 data to benchmark the performance of their own compounds, calibrate in silico models, or understand the optimal PK properties required for efficacy in this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPi688

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.